Product packaging for Butanetetracarboxylic acid(Cat. No.:CAS No. 4534-68-3)

Butanetetracarboxylic acid

Cat. No.: B3028983
CAS No.: 4534-68-3
M. Wt: 234.16 g/mol
InChI Key: GGAUUQHSCNMCAU-ZXZARUISSA-N
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Description

Significance and Research Trajectory of Butanetetracarboxylic Acid

The research trajectory of this compound is marked by a consistent focus on its application as a safe and effective cross-linking agent. The primary driver for this research has been the increasing demand for environmentally friendly and non-toxic alternatives to formaldehyde-based resins, which have been traditionally used in the textile industry to impart wrinkle resistance to fabrics. globalgrowthinsights.com Formaldehyde is a known carcinogen, and its use in textile finishing poses health risks to both factory workers and consumers. researchgate.netnih.gov BTCA has emerged as one of the most promising formaldehyde-free substitutes, offering excellent performance in terms of wrinkle resistance and durability of the finish. researchgate.netglobalgrowthinsights.com

The significance of BTCA extends beyond the textile industry. Researchers are actively exploring its use in a variety of other fields:

Polymer Chemistry: BTCA serves as a monomer or cross-linking agent in the synthesis of specialized polymers, including polyimides and polyesters. sigmaaldrich.comnih.gov These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in high-performance materials.

Biomaterials and Drug Delivery: The ability of BTCA to react with natural polymers has led to investigations into its use in biomaterials. For instance, it has been used to modify starch and other polysaccharides for applications in drug delivery systems and biodegradable plastics.

Water Treatment: BTCA-based polymers have been studied for their potential as adsorbents for the removal of heavy metal ions from wastewater. The multiple carboxylic acid groups can chelate with metal ions, facilitating their removal.

Coatings and Adhesives: As a component in resin formulations, BTCA can improve the adhesion, hardness, and durability of coatings and adhesives. sigmaaldrich.com

The ongoing research on BTCA is focused on optimizing its performance, reducing its cost, and expanding its applications. This includes the development of more efficient catalytic systems for the cross-linking reaction, the synthesis of novel BTCA-based polymers with tailored properties, and the exploration of its use in combination with other functional molecules to create multifunctional materials.

Table 1: Key Properties of this compound

Property Value
Chemical Formula C8H10O8
Molar Mass 234.16 g/mol
Appearance White crystalline powder
Melting Point 195-205 °C
Solubility Soluble in water and alcohol
Primary Application Formaldehyde-free cross-linking agent for textiles

Historical Context and Evolution of this compound Research

The research and development of this compound can be traced back to the mid-20th century, with significant advancements occurring in the latter half of the century driven by the need for safer textile finishing agents.

A key milestone in the history of BTCA research was the work conducted by the U.S. Department of Agriculture (USDA) in the 1980s. Recognizing the health concerns associated with formaldehyde, USDA scientists extensively investigated polycarboxylic acids as potential replacements. Their research identified BTCA as a highly effective cross-linking agent for cotton, capable of imparting excellent durable press properties. nih.gov This pioneering work laid the foundation for the commercial development of BTCA-based finishing systems.

The evolution of BTCA research has been closely linked to advancements in synthetic chemistry and catalysis. Early synthesis methods for BTCA were often complex and resulted in low yields. However, subsequent research has led to the development of more efficient and cost-effective production processes. One common method involves the oxidation of tetrahydrophthalic anhydride (B1165640). wikipedia.org Various catalytic systems, including those based on vanadium and other transition metals, have been explored to improve the efficiency of this oxidation reaction. nih.gov

In the 1990s, as environmental regulations became more stringent and consumer awareness of chemical safety grew, research into BTCA intensified. This period saw a surge in patents and academic publications related to the application of BTCA in textile finishing. nih.gov The focus of this research was not only on demonstrating the efficacy of BTCA but also on optimizing the application process, including the development of suitable catalysts and curing conditions to maximize performance and minimize fabric strength loss. researchgate.net

More recently, the research focus has expanded to explore the full potential of BTCA beyond textiles. The 21st century has witnessed a diversification of BTCA research into areas such as advanced polymers, biomaterials, and nanotechnology. sigmaaldrich.commdpi.comcellulosechemtechnol.ro For example, researchers have investigated the use of BTCA to create functionalized nanoparticles and to modify the surface of various materials to enhance their properties. cellulosechemtechnol.ro This ongoing evolution of BTCA research underscores its continued importance as a versatile and valuable chemical compound with a wide range of potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O8 B3028983 Butanetetracarboxylic acid CAS No. 4534-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-butane-1,2,3,4-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAUUQHSCNMCAU-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-58-8, 4534-68-3
Record name 1,2,3,4-Butanetetracarboxylic acid, meso-
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Record name meso-Butane-1,2,3,4-tetracarboxylic Acid
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Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID, MESO-
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Synthetic Methodologies and Chemical Transformations of Butanetetracarboxylic Acid

Advanced Synthetic Routes for Butanetetracarboxylic Acid Production

The production of 1,2,3,4-butanetetracarboxylic acid has evolved from traditional methods to more sophisticated and environmentally conscious approaches. These modern routes aim to improve yield, reduce environmental impact, and enhance process safety.

Environmentally Benign Synthesis Approaches for this compound

In the pursuit of green chemistry, significant efforts have been made to develop cleaner synthesis methods for BTCA. nih.gov Traditional methods, such as nitric acid oxidation, are often associated with harsh reaction conditions, equipment corrosion, and the generation of hazardous waste. google.com

A prominent green alternative is the hydrogen peroxide oxidation method. google.com This approach is considered a "clean, green" chemical synthesis process and has garnered extensive attention. google.com One such method involves the oxidative cleavage of the carbon-carbon double bonds of cyclic olefins, like 1,2,3,6-tetrahydrophthalic acid anhydride (B1165640), using hydrogen peroxide in the presence of a heteropolyacid catalyst, such as 12-tungstophospholic acid. nih.gov This process can achieve high yields, with one study reporting an 87% yield of 1,2,3,4-butanetetracarboxylic acid. nih.govresearchgate.net A patented method describes an oxidation reaction/water evaporation coupling technology where tetrahydrophthalic anhydride (THPA) and a water-soluble hydrogen peroxide solution are added simultaneously with a catalyst, followed by heating and continuous water recovery to produce BTCA. google.comgoogle.com This avoids the more complex and potentially hazardous steps of stepwise hydrolysis and reoxidation. google.com

Comparison of BTCA Synthesis Methods

MethodOxidantPrecursorKey FeaturesReported YieldCitations
Traditional OxidationNitric AcidΔ-4-tetrahydrophthalic anhydrideStrong equipment corrosion, process can be explosive, produces spent acid and requires tail gas processing.Not specified google.comgoogleapis.com
Hydrogen Peroxide OxidationHydrogen Peroxide (H₂O₂)1,2,3,6-Tetrahydrophthalic acid anhydrideConsidered a "clean, green" process; avoids corrosive acids and hazardous by-products.87% google.comnih.govresearchgate.net
Oxidation/Evaporation CouplingHydrogen Peroxide (H₂O₂)Tetrahydrophthalic anhydride (THPA)Integrated process combining oxidation and water removal, avoiding stepwise reactions.81% google.com

Electrochemical Synthesis Techniques for this compound Derivatives

Electrochemical synthesis offers a distinct and powerful alternative for producing derivatives of this compound. Electrons serve as an inherently "environmentally friendly" reagent at the point of use, making electrosynthesis an attractive route. scielo.br Industrial electrosynthesis has been successfully applied to a variety of organic compounds. scielo.br

One of the key electrochemical routes relevant to BTCA is the electrohydrodimerization of dialkyl maleates to produce tetraalkyl butanetetracarboxylates. googleapis.com This process is a foundational step, as the resulting tetraesters can then be hydrolyzed to yield the final 1,2,3,4-butanetetracarboxylic acid. googleapis.comgoogle.com This method has been part of processes developed by companies like Monsanto for the production of BTCA from dimethyl maleate. scielo.br The hydrolysis of the tetraalkyl esters, such as tetramethyl-1,2,3,4-butanetetracarboxylate (TMBTC), can be achieved using an acid catalyst like sulfuric acid or benzenesulfonic acid, with nearly quantitative yields under optimized conditions. googleapis.comgoogle.com

While direct electrochemical synthesis of BTCA itself is less commonly detailed, the synthesis of its ester precursors is a well-established industrial application of electrochemistry, highlighting the technique's potential for producing valuable chemical intermediates. scielo.brscispace.com

Derivatization and Analog Synthesis of this compound

The four carboxylic acid groups of BTCA provide multiple reaction sites, making it an ideal precursor for a wide range of derivatives, including esters, anhydrides, and polymers.

Synthesis of Ester Derivatives of this compound

The esterification of this compound is a primary transformation, widely used to create cross-linking agents and functional materials. The reaction involves the carboxyl groups of BTCA and the hydroxyl groups of an alcohol. ontosight.ai

A major application of this reaction is the cross-linking of cellulose (B213188) in cotton fabrics to impart wrinkle resistance. cellulosechemtechnol.ro In this process, BTCA reacts with the hydroxyl groups of cellulose to form ester bonds. cellulosechemtechnol.roresearchgate.net This esterification is typically catalyzed by alkali metal salts, such as sodium hypophosphite (SHP), which facilitates the reaction at lower temperatures (160-180 °C) than would otherwise be required. cellulosechemtechnol.roresearchgate.net The formation of ester linkages between BTCA and cellulose macromolecules has been confirmed using Fourier transform infrared (FT-IR) spectroscopy. cellulosechemtechnol.ro The extent of esterification can be quantified by analyzing the ratio of ester to carboxylate peak intensities in the FTIR spectrum. core.ac.uk

Beyond cellulose, BTCA can be esterified with other polyols. For instance, it is a component in the synthesis of complex polymers through esterification with molecules like 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol). ontosight.ai Gemini (B1671429) surfactants with semifluoroalkyl groups have also been synthesized as diesters of BTCA. researchgate.net The synthesis of its tetra-tert-butyl ester has been reported as a route to producing the purified acid. nih.gov

Formation of Anhydride Intermediates in this compound Systems

A crucial aspect of BTCA's reactivity, particularly in cross-linking applications, is the formation of cyclic anhydride intermediates. acs.org BTCA can form a dianhydride, which consists of two succinic anhydride-like rings. wikipedia.org This intermediate, 1,2,3,4-butanetetracarboxylic dianhydride (BDA), is highly reactive towards nucleophiles like hydroxyl and amine groups. ossila.com

The formation of the anhydride from BTCA typically requires heat. researchgate.net For pure BTCA, the temperature of anhydride formation is around 204°C, which is very close to its melting point. researchgate.net However, in the presence of catalysts like sodium hypophosphite (SHP), the anhydride intermediate can be generated at a much lower temperature, around 150°C. researchgate.net This catalytic effect is attributed to a reduction in the number of hydrogen bonds within the BTCA molecules, which favors the formation of the anhydride. researchgate.net The presence of dimethyl sulfone (MSM) has also been shown to facilitate anhydride formation at lower temperatures by interrupting hydrogen bonding. nih.gov

The anhydride is the active intermediate that goes on to esterify cellulose. researchgate.netacs.org The reaction mechanism involves the dehydration between two adjacent carboxyl groups of BTCA to form the five-membered anhydride ring, which is then attacked by a hydroxyl group from cellulose. researchgate.netnih.gov The formation of the anhydride can be simulated using computational methods, which show the rotation of adjacent carboxyl groups into position, followed by the formation of the C-O bond and elimination of a water molecule. nih.govresearchgate.net The dianhydride can also be prepared by reacting BTCA with acetic anhydride in a solvent like diglyme (B29089) or dioxane. google.com

Conditions for BTCA Anhydride Formation

ConditionCatalyst/AdditiveTemperatureKey ObservationCitations
Pure BTCANone~204°CFormation temperature is near the melting point. researchgate.net
BTCA with SHPSodium Hypophosphite (SHP)~150°CCatalyst significantly lowers the required temperature. researchgate.net
BTCA with MSMDimethyl Sulfone (MSM)Lowered Curing TemperatureMSM interrupts H-bonds, facilitating anhydride formation. nih.gov
Synthetic PreparationAcetic Anhydride45°CUsed for direct synthesis of the dianhydride product. google.com

Synthesis of Polymeric and Supramolecular Precursors Involving this compound

This compound is a fundamental precursor for synthesizing a variety of polymers and complex supramolecular structures due to its tetrafunctionality. researchgate.netwikipedia.org It can act as a cross-linking agent or a monomer in polymerization reactions. sciencepublishinggroup.com

As a cross-linking agent, BTCA is used to form networks within existing polymers. A well-documented example is its use in creating anti-wrinkle cotton fabrics by cross-linking cellulose chains. cellulosechemtechnol.roresearchgate.net Each BTCA molecule can form up to two ester linkages with hydroxyl groups on adjacent cellulose chains. researchgate.net Similarly, BTCA has been used to graft cyclodextrins onto polypropylene (B1209903) biomaterials, forming a cross-linked polymer that adheres to the fiber network. sciencepublishinggroup.com This modification alters the surface properties of the material. sciencepublishinggroup.com

In polymer synthesis, BTCA serves as a building block. It can be polymerized with other molecules like 2,2-bis(hydroxymethyl)-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal (B31169) to form complex polyesters with high molecular weight and thermal stability, suitable for coatings and adhesives. ontosight.ai Water-soluble and insoluble β-cyclodextrin polymers have been prepared using 1,2,3,4-butanetetracarboxylic dianhydride as a cross-linker. researchgate.net These polymers have applications in adsorbing pollutants from water. researchgate.net Furthermore, BTCA has been used to modify poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels, creating materials with a high capacity for protein absorption. mdpi.com

BTCA is also instrumental in the field of supramolecular chemistry. Its carboxylate groups can coordinate with metal ions to form coordination polymers. wikipedia.org For example, it reacts with zinc and cadmium to create one-dimensional coordination polymers. tandfonline.com A novel 3D supramolecular network has been constructed based on dicobalt-carboxylate units linked by BTCA. researchgate.net In another example, a self-crosslinking supramolecular complex of BTCA and 2-hydroxypropyl-β-cyclodextrin was used to passivate defects in perovskite materials for optoelectronics. oaepublish.com It can also be a component in the synthesis of imine-based covalent organic frameworks (COFs) in environmentally friendly aqueous solutions. csic.es

Analogues of this compound for Specialized Applications (e.g., GlaGla analogue)

The structural versatility of this compound (BTCA) allows for its use as a foundational scaffold in the synthesis of various analogues designed for highly specific functions. By modifying its carboxylic acid groups or using the carbon backbone as a structural template, researchers have developed novel molecules with tailored properties for applications ranging from biomedicine to materials science. These synthetic transformations yield analogues that mimic biological molecules, act as specialized surfactants, or form the basis of advanced polymeric materials.

The GlaGla Analogue: A Biomimetic for Metal Binding

A significant area of research has focused on the development of 1,1,4,4-butanetetracarboxylic acid as a structural analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (GlaGla). nih.gov Gla-containing proteins are crucial in biological processes such as blood coagulation, where their unique calcium-binding properties are essential. Molecular modeling studies indicated that the four carboxylic acid groups of 1,1,4,4-BTCA could adopt a conformation strikingly similar to the four gamma-carboxylic acid moieties in a GlaGla dipeptide, making it an excellent candidate for mimicking its metal-chelating function. nih.govresearchgate.net

The synthesis of this analogue, specifically 1,1,4,4-butanetetracarboxylic acid, is achieved via its tert-butyl ester, which is subsequently characterized using methods like NMR, mass spectroscopy, and elemental analysis. nih.govresearchgate.net The primary application for this analogue lies in its ability to bind divalent metal ions. Researchers have determined its equilibrium binding constants with protons (H+), calcium (Ca(II)), and magnesium (Mg(II)) ions using pH and Ca(II) ion-selective electrode titrations. nih.gov The results confirmed that the binding affinities of the BTCA analogue are comparable to those of GlaGla peptides with blocked termini, validating its use as a simplified model for studying the complex metal-binding environments in proteins like prothrombin. nih.govresearchgate.netnih.gov

Property1,1,4,4-Butanetetracarboxylic Acid (GlaGla Analogue)di-gamma-carboxyglutamic acid (GlaGla) Peptides
Mimicked Structure Four γ-carboxy acid groups of GlaGlaMetal-binding domain
Synthesis Route Via the tert-butyl ester of 1,1,4,4-BTCAPeptide synthesis
Metal Ion Binding Binds Ca(II) and Mg(II) ionsBinds Ca(II) and Mg(II) ions
Binding Constant Similarity Found to be similar to GlaGla peptides with blocked termini for H+, Ca(II), and Mg(II)Serves as the benchmark for metal binding in coagulation proteins

Analogues for Materials Science and Chemical Industries

Beyond biomimicry, BTCA analogues have been developed for a variety of specialized applications in materials science. These analogues are typically derivatives where the carboxylic acid groups are reacted to form esters or are used to cross-link other molecules.

Gemini Surfactants: 1,2,3,4-Butanetetracarboxylic acid has been used to synthesize novel gemini surfactants. researchgate.net In this application, semifluoroalkyl groups are attached as ester segments at the 1,4- or 2,3-positions of the BTCA backbone. researchgate.net These specialized surfactants exhibit excellent surface tension reducing capabilities and form rigid monolayer films at the air-water interface, making them suitable for applications in advanced coatings and surface modifications. researchgate.net

Polymeric Aerogels for Protein Separation: BTCA has been grafted onto ethylene (B1197577) vinyl alcohol (EVOH) polymeric nanofibrous aerogels to create a functional material with a high capacity for protein absorption. mdpi.com In this context, BTCA acts as a modifying agent, introducing abundant carboxylic acid ligands onto the aerogel surface. mdpi.com The resulting EVOH/BTCA nanofibrous aerogels show an outstanding static protein absorption capacity and can be used for selective protein extraction, such as isolating lysozyme (B549824) from egg whites. mdpi.comresearchgate.net

Single-Ion Polymer Electrolytes: A polymeric analogue of BTCA has been synthesized for potential use in lithium-ion batteries. The process involves creating a silylation derivative of 1,2,3,4-butanetetracarboxylic acid, which then reacts with lithium tetramethanolatoborate to form a novel polymer, LiPBAB. rsc.org This material is a single-ion polymer electrolyte (SIPE), which can offer advantages like high thermal stability and a high lithium transference number, crucial for safer and more efficient batteries. rsc.org

Wood Modification: In the field of wood science, 1,2,3,4-butanetetracarboxylic acid is used in combination with polyols like D-sorbitol and sucrose (B13894) to create cross-linking networks within the wood structure. aalto.fi This treatment modifies the wood's properties, although it can lead to a compromise between improved dimensional stability and mechanical strength. aalto.fi

The table below summarizes these diverse analogues and their specialized functions.

Analogue/Derivative TypeBTCA PrecursorSynthetic TransformationSpecialized Application
GlaGla Analogue 1,1,4,4-Butanetetracarboxylic acidSynthesis via tert-butyl esterMimicking metal-binding sites of GlaGla peptides nih.govresearchgate.net
Gemini Surfactants 1,2,3,4-Butanetetracarboxylic acidEsterification with semifluoroalkyl groupsAdvanced surface tension reduction and monolayer film formation researchgate.net
Protein-Absorbing Aerogels 1,2,3,4-Butanetetracarboxylic acidGrafting onto EVOH nanofibrous aerogelsHigh-efficiency protein absorption and separation mdpi.com
Single-Ion Polymer Electrolyte 1,2,3,4-Butanetetracarboxylic acidSilylation followed by polymerization with a lithium saltComponent for advanced lithium-ion batteries rsc.org
Wood Composites 1,2,3,4-Butanetetracarboxylic acidCross-linking with polyols (e.g., D-sorbitol)Improvement of wood dimensional stability aalto.fi

Butanetetracarboxylic Acid As a Cross Linking Agent in Advanced Materials Science

Cross-linking Mechanisms and Kinetic Studies of Butanetetracarboxylic Acid

The efficacy of 1,2,3,4-butanetetracarboxylic acid (BTCA) as a cross-linking agent, particularly for cellulosic substrates, is rooted in its ability to form stable ester bonds. This process is not a simple, single-step reaction but a more complex pathway involving intermediate structures and influenced by various reaction conditions.

The cross-linking of cellulosic materials by BTCA is fundamentally an esterification reaction where the carboxylic acid groups of BTCA react with the hydroxyl groups of cellulose (B213188). usda.gov This reaction creates ester linkages that form a durable network within the cellulose structure, imparting properties such as improved wrinkle resistance in fabrics. usda.govsci-hub.se

The reaction is understood to proceed in a step-by-step manner. sci-hub.seresearchgate.net It is theorized that BTCA first forms an anhydride (B1165640) intermediate, which is a more reactive species. acs.orgresearchgate.net This anhydride then reacts with a hydroxyl group on a cellulose chain, grafting the BTCA molecule onto it. sci-hub.se Subsequently, the grafted BTCA can form a second anhydride, which then reacts with another cellulose chain, completing the cross-link. sci-hub.se Due to steric hindrance and the specifics of the reaction mechanism, not all four of BTCA's carboxyl groups can form cross-links with cellulose. researchgate.net Each BTCA molecule is thought to generate a maximum of two ester linkages with cellulose hydroxyls. researchgate.net

Studies combining Fourier transform infrared (FTIR) spectroscopy and two-dimensional correlation spectroscopy have provided deeper insights into the specific reaction sites. acs.orgresearchgate.net These investigations confirm that BTCA anhydride is the active intermediate that esterifies with cellulose hydroxyl groups. acs.orgresearchgate.net More specifically, the primary hydroxyl group at the O(6)-H(6) position and the secondary hydroxyl at the O(2)-H(2) position of the cellulose molecule are the primary reaction sites. acs.orgresearchgate.net Evidence suggests that the O(6)-H(6) hydroxyl group reacts with the BTCA anhydride earlier than the O(2)-H(2) group. acs.org Furthermore, research indicates that the carboxyl groups on the C1 and C4 positions of the BTCA molecule exhibit higher reactivity. acs.org

The formation of a cyclic anhydride intermediate is a critical step in the cross-linking mechanism of BTCA with cellulosic substrates. sci-hub.seaip.org BTCA, in its pure form, dehydrates to form this anhydride when heated to temperatures near its melting point, around 204°C. sci-hub.seresearchgate.net However, when BTCA is applied to a cotton fabric, this conversion to an anhydride occurs at significantly lower temperatures. aip.org The presence of a catalyst, such as sodium hypophosphite (SHP), can further reduce the temperature required for anhydride formation to approximately 150°C. sci-hub.seresearchgate.net

This anhydride is the key reactive intermediate that facilitates the esterification of cellulose. sci-hub.seacs.org The process is a two-step reaction: first, the dehydration of two adjacent carboxyl groups on the BTCA molecule to form the anhydride, followed by the esterification reaction between the anhydride and the hydroxyl groups of cellulose. sci-hub.se The anhydride is more susceptible to nucleophilic attack by the hydroxyl groups of cellulose than the original carboxylic acid groups, thus accelerating the cross-linking process. sci-hub.seresearchgate.net

The reactivity of BTCA is not uniform throughout the cross-linking process. A distinction is made between "free BTCA" and "grafted BTCA". sci-hub.se Initially, free BTCA diffuses into the cellulose structure and forms the first ester bond (grafting). sci-hub.se The subsequent reaction of the now-grafted BTCA to form a second ester bond (cross-linking) is dependent on the thermal vibration of the cellulose chains to which it is attached. sci-hub.se

The reaction can be visualized as a sequential process where one anhydride is formed and reacts, followed by the formation and reaction of a second anhydride. sci-hub.se BTCA cannot form two anhydrides simultaneously to esterify with cellulose. sci-hub.se This step-by-step mechanism highlights the importance of anhydride formation as the rate-determining and essential precursor to effective cross-linking.

The kinetics of the cross-linking reaction between BTCA and cellulosic materials have been modeled to better understand and predict the reaction behavior. Studies have shown that the reaction generally follows second-order kinetics. acs.orgchalmers.se This means the reaction rate depends on the concentration of both the BTCA and the accessible hydroxyl groups within the cellulose fibers. acs.orgchalmers.se

Grafting Reaction: The initial reaction where a free BTCA molecule forms the first ester linkage with a cellulose chain. nih.gov

Cross-linking Reaction: The subsequent reaction where the grafted BTCA molecule forms a second ester bond with another cellulose chain. nih.gov

The Arrhenius activation energies for these two steps have been determined to be 86.3 kJ/mol for the grafting reaction and 102.8 kJ/mol for the cross-linking reaction. sci-hub.seresearchgate.net This difference indicates that higher temperatures are more effective at increasing the rate of the cross-linking reaction compared to the grafting reaction. sci-hub.seresearchgate.net

The reaction is also significantly influenced by the concentration of the BTCA finishing solution. At high concentrations, BTCA molecules tend to aggregate, which hinders their diffusion into the cellulose fibers and reduces the kinetic constants of the grafting reaction. tandfonline.com In such cases, the grafting step becomes the rate-determining factor for the entire process. tandfonline.com Conversely, at lower concentrations, the kinetic constants for grafting are larger than those for cross-linking, making the cross-linking step the rate-determiner. tandfonline.com

Role of Anhydride Formation and Reactivity in this compound Cross-linking Systems

Catalytic Systems in this compound Cross-linking

Catalysts play a pivotal role in the BTCA cross-linking process, primarily by lowering the required curing temperature and accelerating the reaction rate, making the industrial application of BTCA more feasible. sci-hub.se

A variety of catalysts have been investigated for the esterification cross-linking of cellulose with BTCA. Sodium hypophosphite (SHP) is one of the most effective and commonly used catalysts. sci-hub.seresearchgate.net It significantly promotes the formation of the BTCA anhydride intermediate at lower temperatures. sci-hub.seresearchgate.net The mechanism involves the SHP reacting with the BTCA anhydride to form BTCA-SHP compounds. sci-hub.seresearchgate.net These compounds have a lower electron cloud density on their carbonyl groups, making them much more reactive and susceptible to attack by the hydroxyl groups in cellulose. sci-hub.seresearchgate.net

Alkali metal salts of hydroxy acids, such as sodium citrates, have also been studied as effective catalysts. tandfonline.com These compounds can serve a dual role, acting as both a catalyst for the esterification by BTCA and as an extender. tandfonline.com Other non-phosphorus catalysts, including various carboxylates, have been explored as alternatives to SHP. researcher.life Among these, sodium formate (B1220265) (SF) has shown performance nearly equivalent to SHP, significantly decreasing the temperature required for anhydride formation and accelerating the esterification reaction. researcher.life

The performance of a catalyst is not only dependent on its chemical nature but also on its physical properties, such as diffusibility and affinity for both BTCA and cellulose. researchgate.net

Diffusibility: Smaller catalyst anions, like the SHP anion, can diffuse more deeply into the cellulose fibers. This leads to more extensive cross-linking but can also result in greater tensile strength loss in the treated fabric. researchgate.net

Affinity: A lower affinity of the catalyst to both BTCA and cellulose can accelerate the cross-linking reaction. researchgate.net

The catalytic efficiency of anions has also been linked to their valence. Divalent anions from catalysts like pyrophosphoric acid (PPA) have been found to be more efficient than monovalent anions in catalyzing the esterification between BTCA anhydride and cellulose. nih.gov Sodium L-glutamate has also been reported as an efficient catalyst, promoting anhydride formation and esterification. researchgate.net

Both pH and temperature are critical parameters that significantly influence the effectiveness of the catalytic system in BTCA cross-linking.

Temperature: Temperature directly affects the rates of both anhydride formation and the subsequent esterification reactions. sci-hub.se Higher curing temperatures generally lead to a higher degree of cross-linking. sci-hub.se For instance, at a relatively low temperature of 130°C, only a small fraction of BTCA reacts and cross-links with cellulose. sci-hub.se As the temperature increases, for example to 170°C, the extent of both reacted and cross-linked BTCA increases dramatically, leading to significantly improved material properties. sci-hub.se The activation energies for the grafting and cross-linking reactions (86.3 kJ/mol and 102.8 kJ/mol, respectively) quantitatively demonstrate that the cross-linking step is more sensitive to temperature changes. sci-hub.se Catalysts like sodium formate work by lowering the temperature at which the crucial BTCA anhydride intermediate forms. researcher.life

pH: The pH of the finishing bath plays a critical role, particularly in how the catalyst functions. For different catalysts, there are optimum pH values that maximize performance. researchgate.net The pH affects the state of the catalyst anions in the solution. For instance, with pyrophosphoric acid (PPA) as a catalyst, the valence and relative concentration of the PPA anions are pH-dependent. nih.gov Studies have shown that a pH of 2.8 leads to higher wrinkle recovery angles and ester absorbance, indicating more effective cross-linking. nih.gov This is attributed to the higher efficiency of divalent PPA anions, which are more prevalent at this pH. nih.gov

Alkaline salts with lower pKa1 values for their corresponding acids are generally more effective catalysts because they result in a lower pH and a higher concentration of acid anions in the finishing bath, which assists in the esterification reaction. nih.gov However, the pH also influences a competing reaction: the acidic degradation of cellulose. researchgate.net Therefore, the optimal pH is a balance between promoting the desired cross-linking reaction and minimizing undesirable damage to the substrate. researchgate.net

Investigation of Catalyst Affinity and Performance in this compound Reactions

Applications in Textile Engineering and Polymer Modification with this compound

This compound (BTCA) has emerged as a significant cross-linking agent in advanced materials science, particularly within textile engineering and polymer modification. Its ability to form stable ester bonds with hydroxyl-rich substrates, such as cellulose and various polymers, has led to substantial advancements in creating materials with enhanced performance characteristics. As a non-formaldehyde-based cross-linker, BTCA offers a more environmentally friendly alternative to traditional finishing agents, driving research into its diverse applications.

Anti-wrinkle Finishing of Cellulosic Fabrics using this compound

This compound is recognized as a highly effective and promising formaldehyde-free cross-linking agent for the anti-wrinkle treatment of cellulosic fabrics like cotton. nih.gov The process involves the esterification of the hydroxyl groups within the cellulose molecules by the carboxylic acid groups of BTCA, creating a cross-linked network that imparts dimensional stability and crease resistance to the fabric. nih.govacs.org This treatment significantly improves the durable press properties of the textile material. researchgate.net

The conventional method for applying BTCA requires a high curing temperature, typically around 180°C, in the presence of a catalyst such as sodium hypophosphite (SHP). nih.govacs.org While effective, these high temperatures can lead to a reduction in the fabric's tensile strength and increased energy consumption, which has hindered its widespread industrial adoption. nih.govacs.org

Recent research has focused on strategies to lower the curing temperature. One novel approach involves the use of dimethyl sulfone (MSM) as an additive in the finishing bath. nih.govacs.org MSM, an eco-friendly compound, facilitates the diffusion of BTCA into the amorphous regions of the cellulose and interrupts the noncovalent hydrogen bonds within the cellulose structure. nih.gov This action enhances the reactivity of both the grafting and cross-linking reactions, making it possible to achieve comparable anti-wrinkle performance at a reduced curing temperature of approximately 160°C. nih.govacs.org

The effectiveness of the anti-wrinkle treatment is often evaluated by measuring the Wrinkle Recovery Angle (WRA). Studies have demonstrated the direct impact of additives like MSM on improving WRA at lower temperatures.

Additive Concentration (MSM wt%)Wrinkle Recovery Angle (WRA) at 160°C
0253.0°
2260.5°
4265.1°
6269.3°
8268.9°
Data sourced from studies on novel strategies for anti-wrinkle cotton fabrics. nih.govacs.org

While BTCA finishing is highly effective for wrinkle resistance, it can affect the color properties of naturally colored cottons. Research has shown that BTCA treatment can decrease the shade depth of both brown and green naturally colored cotton fabrics. emerald.com However, the same treatment can significantly improve the color fastness to home laundering, likely due to the cross-linking of pigments within the fibers. emerald.com The effect on light fastness varies depending on the cotton type, with minimal improvement observed for green cotton and a decrease for brown cotton. emerald.com

Functionalization of Polymeric and Nanocellulosic Materials by this compound Cross-linking

The application of this compound extends beyond traditional textiles to the functionalization of advanced materials like polymers and nanocellulose. nih.govmdpi.com BTCA's ability to act as a cross-linker is pivotal in creating novel materials with tailored properties for biomedical and environmental applications. nih.govresearchgate.net

In the realm of nanocellulose, BTCA is used to create cross-linked networks that enhance the material's stability, particularly in wet conditions, a common drawback of hydrophilic nanocellulose-based products. diva-portal.org The esterification reaction between BTCA and the abundant hydroxyl groups on the surface of nanocellulose introduces covalent bonds that fortify the structure. diva-portal.org This process is essential for developing robust nanocellulose-based membranes for applications such as ion transport and water filtration. mdpi.comdiva-portal.org For instance, BTCA-modified composite membranes, when activated with sodium bicarbonate, have shown high adsorption efficiency for heavy metal ions from water. mdpi.com

The functionalization process involves treating aqueous suspensions of cellulose nanofibers with BTCA and a catalyst like sodium hypophosphite. slu.se This introduces carboxylic acid groups onto the nanocellulose surface, which can then be used for further reactions, such as grafting other molecules or nanoparticles. nih.govslu.se

Research has also explored the use of BTCA to create hydrogels and other bionanocomposites. For example, BTCA has been used to cross-link β-cyclodextrin in the presence of poly(vinyl alcohol) to synthesize anionic nanosponges. mdpi.com These materials have demonstrated high efficacy in adsorbing cationic contaminants. mdpi.com

The degree of functionalization and the resulting properties can be controlled by varying the reaction conditions.

Material SystemBTCA ApplicationResulting Property/Function
Cellulose NanofibersCross-linking agentEnhanced wet stability for ionic membranes diva-portal.org
Cellulose Nanocrystals & TitaniaLinker/SpacerCreation of bionanocomposite films mdpi.com
Polyvinyl Alcohol-co-ethylene & CNCsModifier for composite membraneHigh adsorption for heavy metal ions mdpi.com
β-Cyclodextrin & Poly(vinyl alcohol)Cross-linkerFormation of anionic nanosponges for contaminant removal mdpi.com

Durable Press Performance Enhancement and Fabric Integrity through this compound Treatment

This compound is highly regarded for its ability to impart excellent durable press (DP) performance to cotton fabrics. researchgate.netresearchgate.net The cross-linking action of BTCA creates a stable cellulosic network that resists wrinkling and maintains a smooth appearance after laundering. researchgate.net This performance makes BTCA a leading formaldehyde-free alternative to traditional N-methylol reagents used in the textile industry. researchgate.net

The major challenge associated with DP finishing, including treatment with BTCA, is the concurrent loss of fabric strength. researchgate.netbohrium.com This loss is attributed to two primary factors: the acid-catalyzed hydrolytic degradation (depolymerization) of cellulose chains during the high-temperature curing process and the embrittlement of the fiber structure caused by the cross-linking itself. researchgate.netbohrium.com The acidity of the BTCA solution and the high curing temperatures are significant contributors to the reduction in tensile strength. researchgate.netbohrium.com

Research has been conducted to understand and mitigate this strength loss. The loss of strength due to acid degradation is an irreversible process, whereas the loss from cross-linking can be reversed by hydrolyzing the ester cross-links under alkaline conditions. bohrium.com Studies have compared BTCA with other polycarboxylic acids to balance DP performance with strength retention. For example, when compared to citric acid, BTCA generally provides superior wrinkle resistance but can also lead to greater strength loss if not optimized. researchgate.net

The table below summarizes typical findings on the properties of cotton fabric treated with BTCA for durable press performance.

PropertyUntreated CottonBTCA-Treated Cotton
Wrinkle Recovery Angle (WRA)~140°>260°
Tensile Strength Retention (%)100%40-60%
Whiteness IndexHighMay decrease slightly
Note: Values are representative and can vary based on specific treatment conditions (BTCA concentration, catalyst, curing temperature, and time). researchgate.netbohrium.com

Development of Hybrid Materials via this compound Cross-linking (e.g., nanoparticle integration)

This compound serves as a crucial molecular bridge in the development of advanced hybrid materials, enabling the integration of nanoparticles onto various substrates like cellulose. slu.se This cross-linking capability allows for the creation of multifunctional materials that combine the properties of the substrate with the unique functionalities of the integrated nanoparticles. slu.segoogle.com

A significant area of this research is the fixation of titanium dioxide (TiO₂) nanoparticles onto cellulosic fibers. slu.semdpi.com BTCA acts as a linker or spacer, forming ester bonds with both the hydroxyl groups of cellulose and the surface of the titania nanosol. nih.govslu.se This chemical grafting ensures the durable attachment of the nanoparticles to the fabric or nanocellulose film. slu.semdpi.com The resulting TiO₂/cellulose composites exhibit properties such as high bacteriostatic effects against bacteria like Escherichia coli when exposed to UV light and can be used in drug delivery systems. slu.se

The process typically involves a multi-step treatment. First, the cellulosic material is treated with a BTCA and sodium hypophosphite solution. slu.se Subsequently, the titania nanosol is introduced, and the modification is completed through a curing step. slu.se The formation of ester bonds is confirmed through analytical techniques like FT-IR spectroscopy, which shows characteristic carbonyl stretching bands. mdpi.com

BTCA is also used to create other types of hybrid materials:

Silica (B1680970) Nanoparticle Integration : BTCA can be used as a cross-linking agent to bind silica nanoparticles to textiles, creating water-resistant fabrics. google.com In this application, BTCA links the silica nanoparticles to the textile fibers, improving the durability and fastness of the hydrophobic finish. google.com

Conductive Polymer Composites : In the creation of multifunctional fabrics, BTCA has been used to cross-link composites containing polypyrrole (ppy), magnesium oxide (MgO), and carbon nanotubes (CNT) onto cotton fabric. semanticscholar.org This treatment yields materials with enhanced flame retardancy, UV protection, and antibacterial properties. semanticscholar.org

The versatility of BTCA as a cross-linker is a key enabler for designing a wide range of functional hybrid materials.

Hybrid Material SystemSubstrateIntegrated NanoparticleRole of BTCAKey Property of Hybrid Material
Cotton/TiO₂ CompositeCotton FabricTitanium Dioxide (TiO₂)Cross-linking agentAntibacterial, UV protection slu.se
CNC_TiO₂ BionanocompositeCellulose NanocrystalsTitanium Dioxide (TiO₂)Linker/SpacerDrug delivery, Thermal stability mdpi.com
Water-resistant TextileCotton FabricSilica NanoparticlesCross-linking agentWater resistance google.com
ppy–MgO–CNT CompositeCotton FabricPolypyrrole, MgO, Carbon NanotubesCross-linking agentFlame retardancy, Antibacterial semanticscholar.org

Advanced Applications of Butanetetracarboxylic Acid in Materials Science and Engineering

A Cornerstone in Polymer Chemistry and Resin Formulation

Butanetetracarboxylic acid's reactivity and multifunctional nature make it an invaluable tool for polymer chemists. It serves as a linchpin in creating complex polymeric architectures with tailored properties.

Crafting Specialty Polymers and Resins with this compound

BTCA is instrumental in the synthesis of specialized polymers and resins due to its capacity to form multiple ester or amide linkages. rug.nlcapes.gov.br This tetra-functional acid is a key monomer in the production of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and electrical insulation properties. nih.govnih.govresearchgate.net The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. Butanetetracarboxylic dianhydride (BTCD), a derivative of BTCA, serves as a crucial monomer in this process, leading to the formation of polyimide materials suitable for applications requiring high heat and chemical resilience, such as in electrical insulation coatings and functional polymer films. nih.govnih.govresearchgate.net

Furthermore, BTCA is utilized in the creation of hyperbranched polymers. For instance, a hyperbranched polyamide charring agent has been synthesized through the amidation of BTCA and melamine. ulb.ac.be This resulting polymer, when incorporated into epoxy resins, demonstrates significant flame retardant properties. ulb.ac.be The ability of BTCA to react with compounds like 3-aminopropyltriethoxysilane (B1664141) allows for the synthesis of organic-inorganic hybrid materials, leading to the formation of poly(amic acid)s that can be thermally converted to polyimides with specific periodic arrangements and improved thermal properties. epo.org

The polymerization of BTCA with other molecules can lead to a variety of functional materials. For example, its reaction with cyclodextrins can form crosslinked polymers that can be adhered to materials like polypropylene (B1209903), modifying their surface properties. sci-hub.se

Enhancing Coatings, Adhesives, and Composites with this compound

The crosslinking capabilities of BTCA are extensively leveraged to enhance the performance of coatings, adhesives, and composite materials. rug.nlcapes.gov.br In the realm of adhesives, BTCA has been shown to significantly improve the properties of starch-based adhesives. google.com The incorporation of low concentrations of BTCA can lead to substantial improvements in wet-resistance and bonding times. google.comvot.pl Research has demonstrated that an adhesive containing enzymatically polymerized lignin (B12514952) and a small percentage of BTCA exhibited a notable increase in wet-resistance from 22 to 60 minutes and a reduction in bonding time from 30 to 20 seconds. google.comvot.pl

BTCA also plays a role in the formulation of advanced coatings. It is a component in paint compositions designed to form hard, durable coating layers. ossila.com Its dianhydride derivative is used in the synthesis of polyesters for antireflective coatings, which are crucial in photolithography processes to minimize light reflection and improve pattern definition. google.commetu.edu.tr

In the field of composites, BTCA is used to improve the bond strength between different materials. For example, studies have investigated its use as a pretreatment for dentine to enhance the bond strength of composite resin restorations in dentistry. mdpi.com Furthermore, BTCA has been employed to enhance the properties of xylan/polyvinyl alcohol (PVOH) composite films. By acting as an esterifying agent, BTCA creates a crosslinked network structure, resulting in a more compact film with improved oxygen barrier properties, hydrophobicity, and mechanical strength, making such composites promising for food packaging applications. mdpi.com

Application AreaPolymer/Material SystemKey Improvement with BTCAResearch Finding
Adhesives Starch-based adhesives with enzymatically polymerized lignosulfonatesImproved wet resistance and bonding timeAddition of 1% BTCA increased wet-resistance from 22 to 60 min and decreased bonding time from 30 to 20 s. google.comvot.pl
Coatings Antireflective coatings for photolithographyComponent of polyester (B1180765) binderUsed in the synthesis of polyesters that form the basis of antireflective coatings for 193 nm lithography. google.commetu.edu.tr
Composites Xylan/Polyvinyl alcohol (PVOH) filmsEnhanced oxygen barrier, hydrophobicity, and mechanical strengthA 20% BTCA loading increased the contact angle from 87.1° to 108.2° and decreased oxygen permeability by 80%. mdpi.com
Composites Dental compositesPotential for improved bond preservationBTCA pre-conditioning showed comparable performance to 2% chlorhexidine (B1668724) in preserving dentin-composite bond strength over one month. mdpi.com

Engineering Functional Polymer Materials with this compound

The unique chemical attributes of BTCA enable the development of functional polymers with specific, high-value applications, ranging from advanced imaging technologies to biomedical devices and specialized membranes.

Illuminating Possibilities: Photosensitive Materials and Imaging Applications of this compound

This compound and its derivatives are emerging as important components in the formulation of photosensitive materials, which are the cornerstone of various imaging and lithographic technologies. ekb.eg BTCA is listed as a potential organic acid compound in semiconductor photoresist compositions. google.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics.

In the realm of 3D printing, a compound additive containing BTCA, cellulose (B213188) nanocrystals (CNC), and sodium hypophosphite has been formulated to enhance the connection between the CNC and a photopolymer resin. rug.nl This addition resulted in improved tensile strength, elongation, and Young's modulus of the printed objects. rug.nl

Furthermore, the dianhydride of BTCA is a key ingredient in the synthesis of polyesters used in antireflective coatings for photoresists. google.commetu.edu.tr These coatings are applied to a substrate before the photoresist layer to absorb stray light and prevent reflections that can degrade the quality of the final image. A specific formulation involved reacting this compound dianhydride with (+)-dimethyl L-tartrate to create a polyester that, when formulated into an antireflective coating, demonstrated good performance in 193 nm lithography. metu.edu.tr

While direct synthesis of photosensitive polyimides using BTCA as the primary monomer is an area of active research, the principles of creating such materials are well-established. Generally, photosensitive polyimides are synthesized by incorporating photosensitive groups into the polyimide backbone or as side chains. Given that BTCA is a known monomer for polyimide synthesis, its integration into photosensitive polyimide architectures holds significant potential for creating materials for microelectronics and other high-tech imaging applications. nih.govnih.govresearchgate.net

Building a Better Future: Biomedical Materials Development Incorporating this compound

The biocompatibility and reactivity of this compound make it a valuable compound in the development of materials for biomedical applications. ekb.eg Its ability to crosslink with natural and synthetic polymers allows for the modification of materials to improve their performance within a biological environment.

One notable application is in the modification of polypropylene (PP) for use as a biomaterial. sci-hub.se By using BTCA as a crosslinking agent to graft cyclodextrins onto the surface of PP fibers, a more biocompatible surface can be created. sci-hub.se This modification is achieved by forming a crosslinked polymer of BTCA and cyclodextrins that physically adheres to the fiber network. sci-hub.se

In the field of tissue engineering and drug delivery, BTCA's ability to form polyester networks through polymerization makes it a candidate for creating scaffolds and delivery systems. These networks can be designed to be biodegradable, allowing for the controlled release of therapeutic agents or providing a temporary structure for tissue regeneration.

Furthermore, BTCA has been investigated for its potential to improve the bonding of dental composites to dentin. mdpi.com Pre-treatment of dentin with BTCA has been shown to preserve the bond strength of composite resin restorations over time, with performance comparable to established antimicrobial agents like chlorhexidine. mdpi.com This suggests a potential role for BTCA in enhancing the longevity of dental fillings.

Biomedical ApplicationMaterial SystemRole of BTCAKey Research Finding
Biomaterial Surface Modification Polypropylene (PP) fabrics with cyclodextrinsCrosslinking agentForms a stable, adhered polymer network of BTCA and cyclodextrins on the PP surface, enhancing its potential for biomedical use. sci-hub.se
Dental Materials Composite resin bonding to dentineDentine pre-treatment agentBTCA pre-conditioning preserved the micro-tensile bond strength of composite to dentine as effectively as 2% chlorhexidine over a one-month period. mdpi.com
Drug Delivery/Tissue Engineering Polyester networksMonomer for polymerizationThe four carboxylic acid groups of BTCA make it suitable for forming polyester networks for potential use in drug delivery and tissue engineering scaffolds.

Filtering the Future: Functional Polymeric Membrane Engineering with this compound

This compound plays a crucial role in the engineering of functional polymeric membranes with enhanced properties for various separation processes. ekb.eg Its ability to crosslink polymer chains allows for the tuning of membrane structure and performance.

A significant application of BTCA is in the fabrication of nanocellulose membranes. Crosslinking with BTCA improves the water stability and ionic conductivity of these membranes, making them suitable for applications such as molecular filtration. The ester linkages formed between BTCA and the hydroxyl groups of cellulose increase the wet strength of the membrane.

In the context of solvent filtration, cellulose membranes crosslinked with BTCA have been investigated for their performance in nanofiltration in organic solvents like ethanol (B145695) and dimethyl sulfoxide. The crosslinking modifies the mechanical properties of the membranes and their interactions with solvents and solutes, influencing their rejection characteristics for different molecules. For instance, these membranes have been used for the recovery of solvents from photolithography waste, demonstrating their potential in sustainable industrial processes. ekb.eg

Furthermore, BTCA has been used to modify ethylene-vinyl alcohol (EVOH) nanofibrous aerogels for protein absorption and separation. By grafting BTCA onto the aerogel structure, the material gains abundant absorption ligands, leading to a high capacity for absorbing positively charged proteins. This functionalization enhances the hydrophilicity of the aerogels and provides them with excellent underwater elasticity and compressive fatigue resistance, making them promising for applications in bioseparation and purification.

Electrical Insulator Materials Derived from this compound

This compound (BTCA) serves as a critical building block in the development of advanced electrical insulator materials, primarily through its use in creating polyimides and in the chemical modification of natural polymers like cellulose. Polyimides derived from BTCA are recognized for their excellent thermal resistance, chemical stability, and superior electrical insulating properties. guidechem.comgoogle.com These polymers are synthesized through the condensation polymerization of an alicyclic tetra-acid dianhydride, such as 1,2,3,4-butanetetracarboxylic acid dianhydride (BTCD), with a diamine. guidechem.com The resulting polyimide is a heat-resistant material with exceptional resistance to atomic radiation, making it suitable for demanding applications in the aerospace and microelectronics industries. guidechem.comgoogle.com

In addition to forming polymers, BTCA is employed to enhance the insulating properties of existing materials. One significant application is the modification of cellulose-based kraft paper, a common material in electrical insulation. By treating kraft paper with BTCA, an esterification crosslinking reaction occurs between the carboxylic acid groups of BTCA and the hydroxyl groups of cellulose. researchgate.net This process reduces the number of polar hydroxyl groups within the cellulose structure and forms a cross-linked network. researchgate.net The reduction in molecular polarizability leads to a significant decrease in the dielectric constant and dielectric loss of the insulating paper, enhancing its performance as an insulator. researchgate.net Research has shown that treating kraft paper with a 6 g/L BTCA solution can decrease the dielectric constant by 23.5% and the loss by 36.3%, while maintaining good mechanical and thermal properties. researchgate.net

The versatility of BTCA is also evident in its inclusion in various polymer formulations for cable insulation. It is listed as a component in compositions designed to improve the heat aging and stability of polymeric insulators, which are often based on polyethylene. google.com Furthermore, BTCA is a preferred polycarboxylic acid, along with others like pyromellitic acid and trimellitic acid, in the synthesis of polyamideimides used for insulated wires. These materials offer a combination of mechanical strength, flexibility, and heat resistance. google.com.na

Table 1: Properties of BTCA-Modified Electrical Insulating Paper researchgate.net
TreatmentPropertyResultMechanism
BTCA Esterification Crosslinking of Kraft Paper (6 g/L solution)Dielectric ConstantDecreased by 23.5%Reduction of polar hydroxyl groups and formation of a cross-linked cellulose network, leading to reduced molecular polarizability.
Dielectric LossDecreased by 36.3%

This compound in Metal-Organic Frameworks and Coordination Polymers

The flexible nature and multiple functional groups of 1,2,3,4-butanetetracarboxylic acid make it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its ability to adopt various conformations allows for the formation of diverse and complex structures with potential applications in gas storage, catalysis, and luminescence. tandfonline.com

Ligand Design and Coordination Modes of this compound

As a flexible multidentate ligand, 1,2,3,4-butanetetracarboxylic acid (H₄btca) possesses four carboxyl groups that can be partially or fully deprotonated, leading to a rich variety of coordination modes. tandfonline.com This flexibility is a key aspect of its design as a building block in coordination chemistry, allowing it to bridge metal centers in multiple ways to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. acs.orgtandfonline.com

The coordination behavior of the BTCA ligand is highly dependent on the specific metal ion, the presence of co-ligands, and the synthesis conditions. tandfonline.comacs.org It can act as a simple chelating agent or a bridging ligand connecting multiple metal centers. Common coordination modes observed include:

Monodentate: A single carboxylate oxygen atom coordinates to a metal center.

Bidentate Chelating: Two oxygen atoms from the same carboxylate group coordinate to a single metal ion.

Bridging: The carboxylate groups link two or more metal centers.

For instance, in a copper(II) coordination polymer, the fully deprotonated btca⁴⁻ anion can act as a tetradentate ligand, coordinating to four different Cu(II) ions through four monodentate carboxylates to form a 1D double-chain structure. tandfonline.com In a zinc(II) complex, the partially deprotonated H₂btca²⁻ anion can be tridentate, coordinating to two Zn(II) ions through both monodentate and chelating carboxylate groups, resulting in a 1D single-chain polymer. tandfonline.comtandfonline.com The ability of the butane (B89635) backbone to rotate and bend allows the carboxylate groups to orient themselves to satisfy the coordination geometry of different metal ions, from d-block to f-block elements. acs.org This conformational freedom distinguishes it from rigid ligands like 1,2,4,5-benzenetetracarboxylic acid. researchgate.net

Table 2: Examples of this compound Coordination Modes tandfonline.comtandfonline.com
ComplexBTCA FormCoordination ModeResulting Structure
[Cu(butca)₀.₅(bipy)(H₂O)]ₙ · 2nH₂Obutca⁴⁻Tetradentate (four monodentate carboxylates)1D Double-Chain Polymer
[Zn(H₂butca)(phen)(H₂O)]ₙ · nH₂OH₂butca²⁻Tridentate (monodentate and chelating carboxylates)1D Single-Chain Polymer

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes and MOFs using this compound is typically achieved through solvothermal or hydrothermal methods. researchgate.netresearchgate.net These techniques involve reacting a metal salt with the BTCA ligand in a suitable solvent, often with the addition of a co-ligand (such as 4,4'-bipyridine (B149096) or 1,10-phenanthroline), at elevated temperatures and pressures. tandfonline.comresearchgate.net The choice of metal ion significantly influences the final structure. For example, reacting BTCA with zinc nitrate (B79036) and cerium chloride under similar conditions yields two different MOFs, {[Zn₂(BTCA)]·5H₂O}ₙ and {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ, respectively, each with distinct coordination environments and framework structures. acs.org

Other characterization techniques are crucial for a complete understanding of the material. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the characteristic C=O stretching frequencies. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the frameworks and to determine the temperature ranges in which coordinated solvent molecules are lost. tandfonline.comresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the synthesized bulk material. researchgate.net

Table 3: Selected this compound Metal Complexes and Their Characterization acs.orgtandfonline.comresearchgate.net
Complex FormulaMetal IonSynthesis MethodDimensionalityKey Characterization Technique
{[Zn₂(BTCA)]·5H₂O}ₙZn(II)Hydrothermal3DSingle-Crystal X-ray Diffraction
{[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙCe(III), Na(I)Hydrothermal3DSingle-Crystal X-ray Diffraction
[Cu(butca)₀.₅(bipy)(H₂O)]ₙCu(II)Hydrothermal1DSingle-Crystal X-ray Diffraction, IR, TGA
{[Mn₂(BTCA)(H₂O)₃]·H₂O}ₙMn(II)Solvothermal3D (4,8-c network)Single-Crystal X-ray Diffraction, IR, TGA

Analytical and Spectroscopic Characterization of Butanetetracarboxylic Acid Systems

Spectroscopic Methodologies for Structural Elucidation of Butanetetracarboxylic Acid

Spectroscopic techniques are indispensable for confirming the molecular structure of BTCA and for tracking the chemical changes that occur during its application, such as in the crosslinking of polymers.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In the context of BTCA, FTIR is instrumental in observing the characteristic absorption bands of the carboxylic acid groups. researchgate.net The spectra of BTCA typically show a broad peak around 3310 cm⁻¹ corresponding to O-H stretching and a strong absorption at approximately 1712 cm⁻¹ due to the C=O stretching of the carboxyl groups. researchgate.net

When BTCA is used to crosslink materials like cellulose (B213188), FTIR can track the esterification reaction. acs.org This is achieved by monitoring the appearance of a new ester carbonyl band and the corresponding decrease in the carboxylic acid band. acs.org The reaction mechanism, which proceeds through a five-membered cyclic anhydride (B1165640) intermediate, can also be supported by FTIR data, as the formation of the anhydride is detectable at curing temperatures above 160 °C. acs.org

Table 1: Key FTIR Peak Assignments for BTCA and its Derivatives

Wavenumber (cm⁻¹)AssignmentReference
~3310O-H stretching in carboxyl groups researchgate.net
~2923C-H stretching researchgate.net
~1712C=O stretching of carboxyl functions researchgate.net
~1417C-H bending researchgate.net
~1087C-O-C stretching researchgate.net

Two-Dimensional Correlation Spectroscopy (2D-COS) provides a more detailed understanding of the reaction dynamics by spreading the spectral data over a second dimension. acs.orgnih.gov This technique can resolve overlapping peaks and reveal the sequence of molecular events during a process like thermal curing. acs.orgvietnamjournal.ru For the esterification of cellulose with BTCA, 2D-COS analysis has shown that the formation of ester groups occurs immediately after the formation of the anhydride intermediate, suggesting a progressive reaction. alfred.edu It has also helped to identify that the esterification reaction primarily occurs in the temperature range of 126 to 142 °C, with the fastest rate at 132 °C. alfred.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of BTCA. ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H-NMR spectrum of a silylation derivative of BTCA showed distinct signals at δ 3.80 (2H, d) and δ 3.12 (2H, d), corresponding to the protons on the butane (B89635) backbone, and a signal at δ 0.20 (18H, s) from the silyl (B83357) groups. researchgate.netrsc.org

¹³C-NMR spectroscopy further confirms the structure of BTCA and its derivatives. For instance, in cyclodextrin (B1172386) nanosponges cross-linked with BTCA, characteristic peaks for the carbonyl carbons of the ester and carboxylic acid groups appear around 173.6 ppm, while the carbons of the butane backbone are observed at approximately 42.3 ppm. researchgate.net

Table 2: Representative NMR Data for BTCA Derivatives

NucleusChemical Shift (ppm)AssignmentReference
¹H3.80 (d), 3.12 (d)Protons on the butane backbone (silylated derivative) researchgate.netrsc.org
¹³C~173.6Carbonyl carbons (ester and carboxyl) researchgate.net
¹³C~42.3Butane backbone carbons researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of BTCA, providing confirmation of its identity and purity. researchgate.net The exact mass of BTCA is 234.0375672974 g/mol . In an MS2 mass spectrum of 1,2,3,4-Butanetetracarboxylic acid, with a precursor m/z of 233.0302908 [M-H]⁻, prominent peaks can be observed at m/z values of 215.019726, 233.030291, 127.040068, 171.029897, and 99.008768. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures containing BTCA. researchgate.netoup.com This technique has been employed to analyze both reagent-grade and industrial-grade BTCA, confirming the low level of impurities in the industrial product. researchgate.net

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. Studies on BTCA have revealed its ability to form different crystalline structures, including polymorphs and hydrates. cambridge.orgacs.org For example, a new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA) was found to crystallize in the C2/c space group with specific cell parameters. cambridge.org The structure consists of hydrogen-bonded dimers of BTCA molecules. cambridge.org

The crystal structure of metal-organic frameworks (MOFs) incorporating BTCA has also been investigated. rsc.org For instance, a zinc-based complex, [Zn₂(btca)(H₂O)₄], was found to have a monoclinic crystal system. mdpi.com XRD analysis is also used to confirm the presence of BTCA on modified surfaces, such as on cotton fibers or in composite materials. nih.govresearchgate.net

Table 3: Crystallographic Data for a BTCA Polymorph

ParameterValueReference
Crystal SystemMonoclinic cambridge.org
Space GroupC2/c cambridge.org
a (Å)14.635(4) cambridge.org
b (Å)5.8543(9) cambridge.org
c (Å)19.347(3) cambridge.org
β (°)103.95(1) cambridge.org
V (ų)1608.8(6) cambridge.org
Z8 cambridge.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for this compound Analysis

Thermal and Morphological Characterization Techniques for this compound Modified Materials

Understanding the thermal behavior and morphology of materials treated with BTCA is crucial for their application, particularly in areas requiring thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of BTCA-modified materials. For example, TGA of BTCA-grafted polymeric nanofibrous aerogels showed that the grafting of BTCA altered the degradation profile of the original polymer. mdpi.com The analysis of BTCA with different alkaline catalysts also revealed changes in its thermal decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. DSC studies on BTCA have identified various hydrates, such as BTCA·H₂O and BTCA·2H₂O, and have shown endothermic peaks corresponding to transitions between anhydrous forms of BTCA. acs.orgfigshare.com When used to treat materials like polypropylene (B1209903), DSC analysis has shown a decrease in the crystallinity of the treated sample. diva-portal.org

Table 4: Thermal Analysis Data for BTCA and its Hydrates

MaterialTechniqueObservationTemperature (°C)Reference
BTCA·H₂OTGWeight loss (dehydration)119-122 acs.org
BTCA·H₂ODSCEndothermic peaks (transitions)121-123 and 135-148 acs.org
BTCA·2H₂OTGDehydration- acs.orgfigshare.com
BTCA·2H₂ODSCEndothermic peaks (transitions)131-132 or 165-167 acs.org
BTCA-treated PolypropyleneDSCDecrease in crystallinity- diva-portal.org

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nano-scale. rockymountainlabs.com When applied to substrates modified with this compound (BTCA), SEM reveals significant changes in surface texture and structure. For instance, in the modification of cotton fabrics, SEM images have demonstrated the presence of nano silver particles on the surface of BTCA-treated samples. nih.gov Similarly, when used as a crosslinking agent for xylan/poly(vinyl alcohol) composite films, SEM analysis showed that the addition of BTCA resulted in a more compact and defect-free surface compared to the untreated film. mdpi.com

In another application, the functionalization of poly (ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels with BTCA was studied using SEM, which revealed the structural characteristics of the modified aerogels. mdpi.com The morphology of microcapsules grafted onto cotton using BTCA as a crosslinking agent has also been characterized by SEM, showing regularly shaped spherical microcapsules in the 10–90μm size range. researchgate.net Furthermore, SEM has been employed to observe the surface morphology and cross-section of bacterial cellulose cross-linked with BTCA, confirming the preserved structure of the modified material. bas.bg

Energy Dispersive Spectroscopy (EDS) is an analytical technique that complements SEM by providing elemental analysis of the sample. jeolusa.com It works by detecting the characteristic X-rays emitted from a sample when irradiated by an electron beam. jeolusa.com This allows for the identification and semi-quantitative determination of the elemental composition of the analyzed area. jeolusa.com

In the context of BTCA-modified materials, EDS has been instrumental in confirming the presence of specific elements introduced during the modification process. For example, in studies involving the deposition of silver nanoparticles on cotton fabric stabilized with BTCA, EDS spectra confirmed the presence of silver. nih.gov Likewise, when a thermo-responsive polymer was grafted onto cotton fabrics using BTCA, EDS studies confirmed the successful grafting reaction. nih.gov The presence of copper-based nanoparticles on fabrics modified with BTCA has also been verified by EDS analysis. cellulosechemtechnol.ro This technique is also used to analyze the elemental composition at bonding interfaces or within failure zones in various materials. rockymountainlabs.com

The combination of SEM and EDS provides a comprehensive understanding of both the physical structure and the elemental makeup of BTCA-modified substrates, which is crucial for evaluating the effectiveness of the modification process and the distribution of the crosslinking agent.

Surface and Interfacial Analysis of this compound Modified Substrates

Water Contact Angle Analysis for Wettability Assessment

Water contact angle (WCA) analysis is a widely used method to assess the wettability of a solid surface by measuring the angle at which a liquid droplet interfaces with the solid. This technique is particularly valuable for characterizing the changes in surface hydrophilicity or hydrophobicity after modification with this compound (BTCA).

The introduction of BTCA, with its four carboxylic acid groups, generally leads to an increase in the hydrophilicity of the substrate surface. For example, the modification of paper sheets with BTCA has been shown to significantly improve surface hydrophilicity. researchgate.net Similarly, when poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels were modified with BTCA, the initial WCA decreased from 115.9° to 106.4°, indicating improved hydrophilicity due to the introduction of hydrophilic carboxyl groups. mdpi.com Further increases in BTCA content led to a continued decrease in the WCA to as low as 86.6°. mdpi.com

However, the effect of BTCA on wettability can be influenced by other factors. In one study, while BTCA modification of nonwoven polypropylene did decrease the hydrophobicity, it did not render the surface fully hydrophilic. diva-portal.orgdiva-portal.org Another study on cotton fabric treated with colloidal nano silver and BTCA observed a decrease in wettability. nih.gov This highlights that the final surface wettability is a result of the interplay between the chemical modification and the physical structure of the substrate.

The following table summarizes the findings from various studies on the effect of BTCA modification on the water contact angle of different substrates:

SubstrateBTCA Treatment DetailsInitial WCA (°)Final WCA (°)Reference
Poly(ethylene-co-vinyl alcohol) (EVOH) Nanofibrous AerogelsGrafting with BTCA115.9106.4 mdpi.com
Poly(ethylene-co-vinyl alcohol) (EVOH) Nanofibrous AerogelsIncreasing BTCA content up to 12 wt%115.986.6 mdpi.com
Nonwoven PolypropyleneImpregnation with BTCA in supercritical CO2 (11MPa, 80°C, 7hrs)-114 diva-portal.orgdiva-portal.org
Polypropylene BiomaterialGrafting with BTCA and cyclodextrin-- sciencepublishinggroup.com
Paper SheetsModification with BTCA-- researchgate.net

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it provides valuable information about the surface charge of materials. nih.gov This technique is particularly useful for characterizing the surface of substrates modified with this compound (BTCA), as the introduction of carboxyl groups significantly alters the surface charge. mdpi.comnih.gov

The grafting of BTCA onto a substrate typically introduces negative charges due to the dissociation of the carboxylic acid groups. mdpi.com This change in surface charge can be quantified by measuring the zeta potential. For instance, in a study involving the modification of poly(ethylene-co-vinyl alcohol) (EVOH) nanofibrous aerogels with BTCA, the zeta potential decreased from -0.24 mV to -9.50 mV. mdpi.com This significant shift to a more negative value confirms the successful grafting of the electronegative carboxyl groups onto the aerogel surface. mdpi.com

Zeta potential measurements are often conducted as a function of pH, which allows for the determination of the isoelectric point (IEP) of the material. nih.gov The IEP is the pH at which the surface has a net neutral charge. A shift in the IEP after modification provides further evidence of the chemical changes on the surface. nih.gov

The surface charge imparted by BTCA modification can influence the interaction of the substrate with other charged species. For example, a more negatively charged surface can enhance the adsorption of positively charged molecules or particles. This property is crucial in applications such as the development of materials for protein absorption and separation. mdpi.com

The following table presents data from a study on the effect of BTCA modification on the zeta potential of EVOH nanofibrous aerogels.

MaterialZeta Potential (mV)Reference
Unmodified EVOH Nanofibrous Aerogels-0.24 mdpi.com
BTCA-modified EVOH Nanofibrous Aerogels-9.50 mdpi.com

Acid-Base Titration for Carboxyl Group Quantification

Acid-base titration is a classic and effective analytical method for quantifying the amount of acidic or basic functional groups in a substance. In the context of this compound (BTCA) modified substrates, this technique is employed to determine the concentration of carboxyl groups introduced onto the material's surface. researchgate.netnih.gov

The principle of the method involves neutralizing the acidic carboxyl groups with a standardized base solution, typically sodium hydroxide (B78521) (NaOH). nih.govncsu.edu By measuring the volume of the base required to reach the equivalence point, the total amount of carboxyl groups can be calculated. ncsu.edu A common approach is back-titration, where a known excess of base is added to the sample, and the unreacted base is then titrated with a standard acid. nih.govacs.org

This quantitative analysis is crucial for several reasons. Firstly, it provides a direct measure of the efficiency of the BTCA grafting or crosslinking reaction. nih.gov Secondly, the density of carboxyl groups on the surface is often directly related to the functional properties of the modified material, such as its ion-exchange capacity, hydrophilicity, and ability to bind other molecules. researchgate.netresearchgate.net

For example, in the development of anti-wrinkle cotton fabrics using BTCA, acid-base titration was used to quantify the concentration of both carboxylic acid groups and ester bonds formed during the curing process. nih.gov This allowed for a detailed analysis of the reaction kinetics and the impact of different reaction conditions. nih.gov Similarly, in the preparation of adsorbents for heavy metal removal, the carboxyl content of BTCA-modified microcrystalline cellulose was estimated to assess its binding capacity. nih.gov

The results from acid-base titration can be correlated with data from other analytical techniques, such as infrared spectroscopy, to provide a comprehensive understanding of the chemical modification. researchgate.net

The following table illustrates the type of data that can be obtained from acid-base titration for quantifying carboxyl groups in BTCA-modified materials.

MaterialMethodMeasured ParameterResultReference
Industrial Grade BTCAAcid-base titrationPurity~95% BTCA researchgate.net
BTCA-modified Cotton FabricBack-titration with NaOHCarboxylic acid concentration- nih.gov
BTCA-modified Cotton FabricBack-titration with NaOHAmount of unreacted BTCA- nih.gov
BTCA-modified Microcrystalline CelluloseTitrationCarboxyl content- nih.gov
β-Cyclodextrin/BTCA NanospongesAcid-base titrationCOOH groups3.31 mmol/g researchgate.net

Theoretical and Computational Investigations of Butanetetracarboxylic Acid Reactivity

Molecular Modeling and Conformation Studies of Butanetetracarboxylic Acid

Molecular modeling techniques have been employed to investigate the conformational preferences of BTCA. As an organic molecule with multiple carboxylic acid groups, BTCA can adopt various conformations due to the rotation around its single bonds. acs.org The spatial arrangement of these carboxylic acid groups is crucial as it dictates the molecule's ability to interact with other molecules, such as in metal binding or crosslinking applications. nih.gov

One study evaluated 1,1,4,4-butanetetracarboxylic acid as an analogue for the metal binding site in dipeptides of γ-carboxyglutamic acid (Gla). nih.gov Molecular modeling suggested that the four carboxylic acid groups in this isomer of BTCA can assume a similar conformation to the four γ-carboxylic acid groups in Gla-Gla dipeptides, highlighting its potential as a mimetic for studying metal ion interactions in biological systems. nih.gov

Computational Simulations of this compound Reaction Mechanisms (e.g., BTCA-cellulose interaction)

Computational simulations have been instrumental in elucidating the reaction mechanism between BTCA and cellulose (B213188), a process of significant industrial importance for creating wrinkle-resistant cotton fabrics. nih.govresearchgate.net These simulations provide a step-by-step view of the chemical transformations occurring at the molecular level.

The crosslinking of cellulose by BTCA is generally accepted to proceed through a two-step mechanism:

Anhydride (B1165640) Formation: Two adjacent carboxylic acid groups on the BTCA molecule undergo dehydration to form a cyclic anhydride intermediate. researchgate.netsci-hub.se

Esterification: The anhydride then reacts with the hydroxyl groups of cellulose to form ester bonds, creating a crosslink. researchgate.netsci-hub.se

Computational studies, often employing Density Functional Theory (DFT), have been used to model these reaction steps. For instance, simulations have shown that the formation of the anhydride intermediate is a critical, energy-requiring step. nih.gov The presence of catalysts, such as sodium hypophosphite (SHP), is known to lower the temperature required for this reaction. researchgate.netsci-hub.se Kinetic models derived from these simulations have helped to quantify the rates of both the initial grafting reaction (esterification of one BTCA molecule to cellulose) and the subsequent crosslinking reaction (the grafted BTCA molecule reacting with another cellulose chain). sci-hub.se

Simulations have also shed light on the role of additives. For example, computational analysis revealed that dimethyl sulfone (MSM) can facilitate the crosslinking process at lower temperatures by disrupting the noncovalent hydrogen-bond interactions in the system. nih.govnih.gov This disruption allows for easier diffusion of BTCA into the amorphous regions of cellulose and promotes the necessary thermal vibrations of the cellulose chains. nih.gov

The following table summarizes key findings from computational simulations of the BTCA-cellulose reaction:

Reaction Step Computational Finding Significance Citation
Anhydride FormationRotation of adjacent carboxyl groups is necessary. Inter- and intramolecular hydrogen bonds can hinder this process.Explains the energy barrier for the reaction and the effect of the molecular environment. acs.orgnih.gov
EsterificationThe anhydride intermediate is the active species that reacts with cellulose hydroxyl groups.Confirms the two-step reaction mechanism. researchgate.netsci-hub.se
Role of Catalyst (SHP)SHP lowers the temperature required for anhydride formation.Provides a molecular basis for the catalytic effect observed experimentally. researchgate.netsci-hub.se
Role of Additive (MSM)MSM disrupts hydrogen bonding, facilitating BTCA diffusion and reaction at lower temperatures.Offers a strategy for improving the efficiency and sustainability of the crosslinking process. nih.gov

These simulations have not only confirmed the generally accepted reaction mechanism but have also provided a more nuanced understanding of the factors influencing the reaction kinetics and efficiency. tandfonline.com

Quantum Chemical Calculations Applied to this compound Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been a cornerstone in the theoretical investigation of BTCA. nih.govacs.org These methods allow for the detailed study of electronic structure, reaction energetics, and vibrational properties of molecules.

One of the primary applications of quantum chemistry in this context has been to determine the most likely reaction pathways and identify the specific reactive sites. For the BTCA-cellulose reaction, calculations have been performed to compare the reactivity of different carboxyl groups on the BTCA molecule and the various hydroxyl groups on the cellulose model compound, cellobiose. acs.orgacs.org

Key insights from quantum chemical calculations include:

Reaction Site Reactivity: Studies have confirmed that the reaction proceeds via the formation of a BTCA anhydride intermediate. acs.orgacs.org Furthermore, calculations of Gibbs free energy (ΔG) have helped to identify the most thermodynamically favorable reaction route. acs.org These studies suggest that the hydroxyl groups at the O(6) and O(2) positions of the glucose units in cellulose are the most likely to react with the BTCA anhydride. acs.orgacs.org

Activation Energy of Anhydride Formation: Quantum chemical software like Gaussian has been used to simulate the process of anhydride formation and calculate its activation energy. acs.orgnih.gov These calculations have demonstrated how additives like MSM can lower this energy barrier. nih.gov For example, the bond lengths of the forming and breaking bonds in the transition state have been calculated, providing a detailed picture of the reaction coordinate. acs.orgnih.gov

Spectroscopic Analysis Support: Theoretical calculations have been used in conjunction with experimental techniques like Fourier-transform infrared (FTIR) spectroscopy. acs.orgacs.org By calculating the vibrational frequencies of different species and intermediates, researchers can assign the peaks observed in experimental spectra with greater confidence, thereby clarifying the reaction mechanism. acs.org

The table below presents data on the calculated activation energy for BTCA anhydride formation under different conditions:

Environment Calculated Activation Energy Method Significance Citation
Without AdditiveHigher Activation EnergyDFT (B3LYP/6-31G(d,p))Establishes a baseline for the uncatalyzed reaction. nih.gov
With MSMLower Activation EnergyDFT (B3LYP/6-31G(d,p))Demonstrates the catalytic effect of MSM at a quantum level. nih.gov

These quantum chemical investigations provide a fundamental, electron-level understanding of the factors that govern the reactivity of this compound, guiding the development of more efficient and targeted chemical processes. researchgate.net

Environmental and Sustainability Aspects of Butanetetracarboxylic Acid Research

Eco-friendly Applications in Material Processing using Butanetetracarboxylic Acid (e.g., non-formaldehyde crosslinking)

This compound (BTCA) is a prominent formaldehyde-free crosslinking agent, particularly valued in the textile industry for treating cellulosic fibers like cotton. researchgate.netirispublishers.com This application addresses the significant health and environmental concerns associated with formaldehyde-based crosslinkers, which are recognized as toxic and carcinogenic. researchgate.net The primary function of BTCA in material processing is to enhance properties such as wrinkle resistance, dimensional stability, and durability in fabrics. irispublishers.comglobalgrowthinsights.com

The crosslinking mechanism involves the formation of ester bonds between the carboxylic acid groups of BTCA and the hydroxyl groups of cellulose (B213188) macromolecules. researchgate.net This reaction is typically facilitated by a catalyst, such as sodium hypophosphite (SHP), at elevated temperatures. researchgate.netnih.gov The esterification process creates a stable, cross-linked network within the fiber structure, which imparts the desired functional properties. researchgate.net Research has demonstrated that BTCA treatment can significantly improve the anti-pilling, crease resistance, and even flame-retardant properties of cotton fabrics. researchgate.netsigmaaldrich.com

Despite its effectiveness, a major challenge for the industrial-scale application of BTCA has been the high curing temperature required for the crosslinking reaction, typically around 180°C. nih.gov This high temperature can lead to a reduction in the physical strength of the treated fabric. researchgate.net To address this, researchers have explored various strategies to lower the curing temperature. One novel approach involves using dimethyl sulfone (MSM) as an additive. nih.govacs.orgresearchgate.net MSM, an eco-friendly and low-cost compound, disrupts the noncovalent interactions within the cellulose and BTCA, facilitating diffusion and increasing the reactivity of the crosslinking reaction at a reduced temperature of approximately 20°C lower than the standard. nih.govacs.org

Furthermore, studies have investigated the use of nanocatalysts, such as aluminum oxide nanoparticles (Al2O3-NPs), as alternatives or co-catalysts to SHP. researchgate.net The use of Al2O3-NPs has been shown to improve wrinkle resistance and flame retardancy while minimizing some of the negative side effects associated with SHP. researchgate.net

The versatility of BTCA extends to its use in combination with other finishing agents. For instance, it has been successfully used to improve the washing durability of water-repellent finishes on cotton fabrics by crosslinking the fluorocarbon resin to the fiber surface. researchgate.net This results in significantly higher water repellency compared to fabrics treated with the fluorocarbon resin alone. researchgate.net

Table 1: Research Findings on BTCA as a Non-Formaldehyde Crosslinking Agent

Application Area Key Findings Catalyst/Additive Improved Properties Source(s)
Cotton Fabric FinishingEffective formaldehyde-free crosslinking agent.Sodium Hypophosphite (SHP)Wrinkle resistance, anti-pilling, flame retardancy, dimensional stability. researchgate.netirispublishers.com
Low-Temperature CuringReduced curing temperature by ~20°C.Dimethyl Sulfone (MSM)Enhanced reaction efficiency, potential for industrial-scale application. nih.govacs.orgresearchgate.net
NanocatalysisAlternative catalyst system.Aluminum Oxide Nanoparticles (Al2O3-NPs)Improved wrinkle resistance and flame retardancy. researchgate.net
Water Repellent FinishesImproved washing durability of fluorocarbon finishes.Sodium Hypophosphite (SHP)Enhanced water repellency. researchgate.net

Use of this compound in Adsorption and Wastewater Treatment Technologies

This compound plays a significant role in the development of advanced materials for environmental remediation, particularly in the adsorption of heavy metals and other pollutants from wastewater. bohrium.comresearchgate.netresearchgate.net Its effectiveness stems from the multiple carboxylic acid groups in its structure, which can be leveraged to functionalize various substrates, thereby increasing their adsorption capacity for cationic contaminants. researchgate.netnih.gov

A notable application of BTCA is in the modification of cellulosic materials for the removal of heavy metal ions like lead (Pb(II)). bohrium.comnih.gov Microcrystalline cellulose (MCC), when treated with BTCA at elevated temperatures, undergoes functionalization that significantly enhances its ability to bind with Pb(II) ions. nih.gov This modified cellulose has demonstrated a remarkable maximum adsorption capacity for Pb(II). nih.gov The adsorption process is influenced by factors such as the pH of the solution, temperature, and contact time. nih.gov Kinetic studies suggest that the adsorption is a chemisorption process, indicating a strong, chemical bond formation between the adsorbent and the metal ion. nih.gov

Similarly, BTCA has been used to cross-link hemp fibers to create biosorbents for removing a range of metals from industrial wastewater. researchgate.net These modified hemp materials have shown efficacy in adsorbing contaminants through mechanisms like chemisorption and ion-exchange. researchgate.net

Beyond heavy metals, BTCA-crosslinked materials are effective in removing organic pollutants. Cyclodextrin (B1172386) nanosponges cross-linked with BTCA and poly(vinyl alcohol) have been developed as green adsorbents for cationic dyes and pesticides. mdpi.com These nanosponges exhibit high removal efficiency and can be regenerated and reused multiple times, making them a sustainable solution for water treatment. mdpi.com The adsorption capacity of these materials is attributed to the presence of carboxylic groups, which provide active sites for binding pollutants. mdpi.com

Table 2: Application of BTCA-Modified Materials in Wastewater Treatment

Adsorbent Material Target Pollutant(s) Key Research Findings Source(s)
BTCA-modified Microcrystalline CelluloseLead (Pb(II))Significantly improved binding properties with a high maximum adsorption capacity. The process is endothermic and nonspontaneous. nih.gov
BTCA-crosslinked Hemp FeltsHeavy Metals (e.g., Al, Cd, Co, Cu, Mn, Ni, Zn)Effective removal of multiple metal contaminants from industrial wastewater through chemisorption and ion-exchange. researchgate.net
BTCA-crosslinked Cyclodextrin NanospongesCationic Dyes (Safranin O, Malachite Green), Pesticides (Paraquat)High removal efficiency and reusability for multiple cycles. mdpi.com
BTCA-modified Peanut Shell CelluloseNickel (Ni(II))Effective adsorption of nickel ions from aqueous solutions. deswater.com

Biorenewable and Bio-based Synthesis Pathways for this compound Production

The increasing demand for sustainable and environmentally friendly chemicals has driven research into the production of this compound from biorenewable sources. globalgrowthinsights.com While BTCA is traditionally synthesized from petroleum-based feedstocks, efforts are being made to develop bio-based production routes. globalgrowthinsights.comresearchgate.net These initiatives align with the broader goal of transitioning to a circular economy and reducing reliance on fossil fuels. researchgate.net

One area of research focuses on utilizing biomass and agricultural waste as starting materials. rsc.org Fermentation processes using microorganisms are being explored to convert renewable resources into valuable chemical building blocks. For instance, itaconic acid, a dicarboxylic acid that can be produced through the fermentation of feedstocks like empty palm oil fruit bunches, is being investigated as a potential bio-based alternative or precursor for crosslinking agents. researchgate.netrsc.org Although not a direct synthesis of BTCA, the development of bio-based polycarboxylic acids like itaconic acid demonstrates a viable pathway towards greener alternatives for applications traditionally dominated by petrochemical-derived compounds. rsc.org

Research has also explored the synthesis of copolymers from bio-based monomers like itaconic acid and acrylic acid, which can be used as crosslinking agents for textiles, offering a more flexible molecular structure compared to BTCA. researchgate.net The development of bio-based BTCA products is an active area of innovation, with companies investing in green alternatives to cater to the growing demand for sustainable chemicals. globalgrowthinsights.com

Another approach involves the chemical conversion of bio-derived platform chemicals. While specific pathways for the direct bio-synthesis of BTCA are still under development, the broader field of green chemistry is continuously seeking to establish efficient conversion processes from biomass to specialty chemicals. The synthesis of a flame retardant from bio-derived phytic acid, in combination with pentaerythritol (B129877) and BTCA, showcases how bio-based compounds can be integrated into the production of functional materials. researchgate.net

The transition to bio-based BTCA is also supported by market trends, which indicate a growing demand for eco-friendly textile finishing agents and other industrial chemicals derived from renewable sources. globalgrowthinsights.com

Q & A

Q. What are the standard methods for synthesizing and purifying BTCA?

BTCA is typically synthesized via controlled oxidation of appropriate precursors or hydrolysis of its dianhydride form (CAS 4534-73-0). Purification involves recrystallization from aqueous solutions, with purity ≥98.0% confirmed by acid-base titration . The dianhydride form can be converted to BTCA under alkaline conditions, followed by acid precipitation to isolate the tetracarboxylic acid .

Q. How is BTCA characterized structurally and functionally in crosslinking studies?

Key characterization methods include:

  • FTIR spectroscopy : Identifies ester carbonyl peaks (~1730 cm⁻¹) and carboxylate groups (~1600 cm⁻¹) to confirm crosslinking .
  • Acid-base titration : Quantifies free carboxylic acid groups to calculate crosslinking efficiency .
  • Thermal analysis : Melting point determination (186–190°C) ensures purity .

Q. What are the primary applications of BTCA in polymer and cellulose research?

BTCA is a crosslinking agent for cellulose esterification, enhancing wet strength and wrinkle resistance in textiles. It forms ester bonds with hydroxyl groups in cellulose under catalytic conditions (e.g., sodium hypophosphite or sodium salts of amino acids) .

Advanced Research Questions

Q. How do catalyst systems influence the esterification efficiency of BTCA with cellulose?

Catalyst selection critically impacts reaction kinetics and crosslinking density:

  • Alkaline salts (e.g., sodium l-glutamate) : Increase esterification efficiency by deprotonating cellulose hydroxyl groups, accelerating nucleophilic attack on BTCA’s carboxyl groups .
  • Non-phosphorus catalysts (e.g., unsaturated dicarboxylic acid salts) : Reduce environmental toxicity while maintaining high wrinkle recovery angles in treated fabrics .
  • Sodium hypophosphite (SHP) : Widely used for cellulose-BTCA crosslinking, but may require optimization of pH and curing temperature (e.g., 160–180°C) .

Q. What factors govern the solubility of BTCA in aqueous systems, and how can solubility challenges be addressed?

BTCA’s solubility in water is temperature-dependent, reaching 154.7 g/L at 25°C . However, its limited solubility in organic solvents complicates homogeneous reaction setups. Strategies include:

  • Pre-dissolution in alkaline solutions : Converts BTCA to water-soluble carboxylate salts .
  • Use of dianhydride derivatives : The anhydride form (C₈H₆O₆) is less polar and more soluble in aprotic solvents like DMF .

Q. How do competing side reactions affect BTCA-mediated crosslinking, and how can they be minimized?

Side reactions include:

  • Intramolecular cyclization : Compromises crosslinking density by forming non-functional cyclic anhydrides. This is mitigated by optimizing catalyst concentration and reaction time .
  • Hydrolysis of ester bonds : Addressed by post-treatment curing to stabilize the ester network . Advanced analytical techniques like solid-state NMR can differentiate between ester and anhydride linkages .

Q. What are the trade-offs between BTCA and alternative crosslinkers (e.g., citric acid) in cellulose modification?

BTCA outperforms citric acid in esterification efficiency due to its four reactive carboxyl groups, which enable higher crosslinking density. However, citric acid is cheaper and less prone to yellowing at high temperatures. Comparative studies using tensile testing and wrinkle recovery angle (WRA) measurements quantify these differences .

Methodological Notes

  • Contradictions in Data : While sodium hypophosphite is a common catalyst, recent studies highlight non-phosphorus alternatives (e.g., sodium l-glutamate) as equally effective but more environmentally benign .
  • Safety Considerations : BTCA has acute oral toxicity (Category 4) and eye irritation (Category 2). Use PPE and ensure proper ventilation during handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Butanetetracarboxylic acid
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Butanetetracarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.